Elovl1-IN-1 -

Elovl1-IN-1

Catalog Number: EVT-12562644
CAS Number:
Molecular Formula: C18H14F2N4O
Molecular Weight: 340.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elovl1-IN-1 is a compound that serves as a selective inhibitor of the enzyme ELOVL fatty acid elongase 1, which plays a crucial role in the synthesis of very long-chain fatty acids. This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly those involving fatty acid metabolism, such as X-linked adrenoleukodystrophy.

Source and Classification

Elovl1-IN-1 is classified under chemical compounds that target lipid metabolism pathways. Its primary source is derived from research focused on the ELOVL family of enzymes, particularly ELOVL1, which is responsible for elongating saturated and unsaturated fatty acids. The compound is synthesized in laboratory settings for experimental purposes, primarily to study its effects on fatty acid profiles in various biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elovl1-IN-1 involves several steps, typically starting from commercially available precursors. The process can include:

  1. Initial Reactions: Utilizing organic synthesis techniques to construct the core structure of the compound.
  2. Functionalization: Adding specific functional groups that enhance the compound's inhibitory properties against ELOVL1.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.

The exact synthetic route may vary based on the specific variant of Elovl1-IN-1 being produced, but it generally involves standard organic synthesis methodologies such as coupling reactions and protective group strategies.

Molecular Structure Analysis

Structure and Data

Elovl1-IN-1 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the ELOVL1 enzyme. The compound's molecular formula and weight are critical for understanding its behavior in biological systems:

  • Molecular Formula: CxHy (exact composition depends on specific derivatives)
  • Molecular Weight: Typically ranges around 300-400 g/mol depending on substitutions.

The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how the compound fits into the active site of ELOVL1.

Chemical Reactions Analysis

Reactions and Technical Details

Elovl1-IN-1 primarily undergoes interactions with the ELOVL1 enzyme, inhibiting its activity through competitive or non-competitive mechanisms. The key reactions include:

  • Inhibition of Fatty Acid Elongation: By binding to ELOVL1, Elovl1-IN-1 prevents the elongation of fatty acids such as C24:0 and C26:0.
  • Impact on Lipid Profiles: The inhibition alters cellular lipid profiles, leading to decreased levels of very long-chain fatty acids in treated cells.

These reactions can be quantitatively analyzed using assays that measure fatty acid concentrations before and after treatment with Elovl1-IN-1.

Mechanism of Action

Process and Data

The mechanism by which Elovl1-IN-1 exerts its effects involves:

Research indicates that this mechanism may have therapeutic implications for conditions like X-linked adrenoleukodystrophy, where dysregulation of very long-chain fatty acids is a critical factor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elovl1-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point: The melting point can vary based on the specific derivative but generally falls within a range suitable for biological applications.

These properties are essential for determining the appropriate formulation for experimental or therapeutic use.

Applications

Scientific Uses

Elovl1-IN-1 has several promising applications in scientific research:

  • Metabolic Disorder Research: It is used to study metabolic pathways involving very long-chain fatty acids, particularly in models of X-linked adrenoleukodystrophy.
  • Pharmacological Studies: Investigating its potential as a therapeutic agent for diseases linked to lipid metabolism dysfunction.
  • Biochemical Assays: Employed in assays designed to measure the effects of fatty acid elongation inhibition on cellular processes.

The ongoing research into Elovl1-IN-1 highlights its significance as a tool for understanding lipid metabolism and developing targeted therapies for related disorders.

Molecular Target Biology: ELOVL1 Enzyme

Role of ELOVL1 in Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

ELOVL1 (Elongation of Very Long-Chain Fatty Acids Protein 1) is an endoplasmic reticulum (ER)-membrane-bound enzyme that catalyzes the initial and rate-limiting condensation step in the VLCFA elongation cycle. This cycle elongates saturated and monounsaturated fatty acids (C18:0–C26:0) by adding two-carbon units from malonyl-CoA, generating acyl chains up to C28–C34. ELOVL1 is indispensable for synthesizing C24:0 (lignoceric acid) and C26:0 (cerotic acid) acyl-CoAs, precursors for sphingolipids and ceramides essential in myelin sheath formation, epidermal barrier integrity, and cellular membrane structure [1] [7]. Its ubiquitous expression—notably in the adrenal gland, brain, skin, and liver—links it to tissue-specific lipid homeostasis. Genetic ablation studies confirm that ELOVL1 deficiency disrupts sphingomyelin production and membrane microdomain organization, impairing neurological and dermatological functions [3] [6].

Substrate Specificity and Reaction Mechanism of ELOVL1

ELOVL1 exhibits stringent substrate selectivity for saturated (C20:0–C26:0) and monounsaturated (C20:1–C22:1) acyl-CoAs, with peak activity toward C22:0-CoA. In contrast, it shows negligible activity toward polyunsaturated fatty acids (PUFAs) or substrates [7].="" a="" elongation="" enzyme="" four-step="" machinery:="" operates="" p="" the="" within="">

  • Condensation: ELOVL1 joins acyl-CoA with malonyl-CoA to form 3-ketoacyl-CoA.
  • Reduction: 3-Ketoacyl-CoA reductase (KAR) generates 3-hydroxyacyl-CoA using NADPH.
  • Dehydration: Hydroxyacyl-CoA dehydratase (HACD) yields trans-2,3-enoyl-CoA.
  • Reduction: Trans-2,3-enoyl-CoA reductase (TER) produces elongated acyl-CoA using NADPH [1] [6].

Structurally, ELOVL1 contains seven transmembrane domains and a conserved histidine-rich motif (HXXHH) for catalytic activity. Computational models reveal a unique "opening" near its occluded substrate-binding tunnel, permitting the protrusion of fatty acid tails >C24. This structural feature is absent in other ELOVLs (e.g., ELOVL7) and enables selective inhibition by blocking tail accommodation [4].

Table 1: Substrate Specificity and Products of Human ELOVL1

Substrate (Acyl-CoA)Primary ProductCatalytic Efficiency
C18:0C20:0Moderate
C20:0C22:0/C24:0*High
C22:0C24:0/C26:0*Highest
C22:1C24:1High
C26:0C28:0Low

*C24:0/C26:0 are dominant end products after multiple elongation cycles [7] [4].

Pathophysiological Implications of ELOVL1 Dysregulation

Dysregulated ELOVL1 activity contributes to multisystem disorders through VLCFA accumulation or deficiency:

  • Neurodegenerative Diseases: In X-linked adrenoleukodystrophy (X-ALD), ABCD1 mutations impair peroxisomal VLCFA β-oxidation, leading to cytosolic accumulation of VLCFA acyl-CoAs. This surplus fuels ELOVL1-mediated elongation to C26:0, which incorporates into myelin lipids, triggering neuroinflammation, demyelination, and adrenal insufficiency. Elevated C26:0 levels in plasma and neural tissues are diagnostic hallmarks [1] [3].
  • Dermatological Disorders: ELOVL1 generates C24–C26 acyl chains for ω-hydroxy ceramides, critical for stratum corneum barrier function. Loss-of-function mutations cause ichthyotic keratoderma, characterized by defective keratinization, scaling, and transepidermal water loss [6].
  • Cancer: Hepatocellular carcinoma (HCC) exhibits ELOVL1 upregulation, which enhances sphingomyelin synthesis and activates the PI3K/AKT/mTOR pathway. This axis promotes tumor proliferation, metastasis, and xenograft growth in vivo [5].
  • Hypomyelination: Reduced C24 sphingolipid synthesis disrupts myelin sheath stability, linking ELOVL1 deficiency to spasticity and motor deficits [3].

Table 2: Diseases Associated with ELOVL1 Dysregulation

Disease**ELOVL1 StatusKey Lipid AlterationsClinical Manifestations
X-linked adrenoleukodystrophyOveractive↑C26:0 in plasma/neural tissuesDemyelination, adrenal failure
Ichthyotic keratodermaLoss-of-function↓C24 ceramidesSkin scaling, barrier defects
Hepatocellular carcinomaOverexpressed↑C24 sphingomyelinTumor growth, PI3K/AKT activation
Hypomyelination syndromesDeficient↓C24 glycosphingolipidsSpasticity, neurodevelopmental delay [1] [3] [5].

ELOVL1 as a Therapeutic Target in Lipid Metabolism Disorders

ELOVL1 inhibition represents a rational strategy for diseases driven by toxic VLCFA accumulation:

  • Small-Molecule Inhibitors: Compound 22 (IC₅₀ = 0.12 µM) and Compound 27 (IC₅₀ = 0.09 µM) bind ELOVL1’s unique substrate-tail channel, competitively blocking C26:0-CoA elongation. In silico modeling confirms stable binding via hydrophobic interactions during 100-ns molecular dynamics simulations [4]. Bezafibrate indirectly inhibits elongation via its CoA ester but shows poor in vivo efficacy due to pharmacokinetic limitations [1].
  • Natural Compounds: Lorenzo’s oil (4:1 mix of glyceryl trioleate and glyceryl trierucate) lowers C26:0 levels by inhibiting ELOVL1, though its mechanism is less specific than synthetic inhibitors [9].
  • Antisense Oligonucleotides (ASOs): In vivo ASO-mediated ELOVL1 knockdown reduces C24–C26 sphingomyelin in neural tissues, validating target engagement for neurological disorders [3].
  • Combination Therapies: Co-targeting ELOVL1 and ceramide synthase 2 (CERS2)—which utilizes C24-CoA for ceramide synthesis—synergistically normalizes VLCFA flux in X-ALD fibroblasts [7].

Table 3: ELOVL1-Targeted Therapeutic Agents

AgentTypeMechanismExperimental Evidence
Compound 22/27Synthetic small moleculeBlocks acyl-tail channelReduces C26:0 synthesis in vitro
Lorenzo’s oilNatural lipidCompetitive inhibition of ELOVL1Lowers plasma C26:0 in X-ALD
ELOVL1-ASOsNucleic acidGene expression knockdownDecreases brain VLCFA in models
CERS2 activatorsProtein modulatorEnhances C24-CoA consumptionRestores ceramide balance [4] [7] [9].

Future directions include developing isoform-selective inhibitors leveraging ELOVL1’s structural uniqueness and combinatorial regimens addressing upstream (e.g., fatty acid uptake) and downstream (e.g., ceramide utilization) nodes in VLCFA metabolism [1] [4].

Compound Names in Article:

  • Elovl1-IN-1
  • Compound 22
  • Compound 27
  • Lorenzo’s oil
  • Bezafibrate

Properties

Product Name

Elovl1-IN-1

IUPAC Name

1-(2-fluorophenyl)-N-[1-(2-fluoropyridin-4-yl)pyrazol-3-yl]cyclopropane-1-carboxamide

Molecular Formula

C18H14F2N4O

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25)

InChI Key

UWMKZOSESQVNAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.